Chelation Versatility: Expanded Donor Atoms vs. Non‑Pyridyl Pyrazolones
The pyridin‑2‑yl substituent in the target compound increases the number of potential donor atoms and coordination modes relative to non‑pyridyl pyrazolones. Literature precedents on analogous 1‑(pyridin‑2‑yl)‑5‑pyrazolone ligands demonstrate that they can adopt both N,N‑ and N,O‑chelating binding modes depending on the metal centre and reaction conditions [1][2]. In contrast, simple pyrazolones (e.g., 3‑phenyl‑5‑pyrazolone) typically coordinate only through one or two oxygen atoms, limiting the structural diversity of the resulting complexes [1]. The additional carboxylate oxygen in the target compound provides a third potential donor site, enabling possible tridentate coordination not achievable with bidentate analogues.
| Evidence Dimension | Number of effective donor atoms and accessible coordination modes |
|---|---|
| Target Compound Data | ≥3 donor atoms (pyridine N, pyrazolone O, carboxylate O); capable of bidentate N,N‑, N,O‑ or O,O‑chelation; potential for tridentate bridging |
| Comparator Or Baseline | Non‑pyridyl pyrazolones (e.g., 3‑phenyl‑5‑pyrazolone): typically 1‑2 donor atoms; predominantly monodentate or bidentate O,O‑chelation |
| Quantified Difference | +1–2 donor atoms; ≥2 additional coordination modes inferred from structural analysis of analogous ligands |
| Conditions | Class‑level inference based on comprehensive review of pyrazolylpyridine coordination chemistry (Titova et al., 2023) and experimental data on N,O‑ vs. N,N‑chelation in Ru‑arene complexes of related ligands (Pietracci et al., 2023) |
Why This Matters
Expanded coordination versatility enables the design of metal complexes with tailored geometries and electronic properties, which is critical for selective catalysis, luminescent materials, and bioactive metal‑based therapeutics.
- [1] Titova, E. M., Titov, A. A. & Shubina, E. S. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russ. Chem. Rev. 92, RCR5099 (2023). View Source
- [2] Pietracci, L., Pettinari, R., Tombesi, A., Marchetti, F., Pettinari, C., Galindo, A., Fadaei‑Tirani, F., Hadiji, M. & Dyson, P. J. Steric and Electronic Effects Responsible for N,O‑ or N,N‑Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. Organometallics 2023, 42, 1520–1532. View Source
